- Catalyst-controlled selectivity in the C-H borylation of methane and ethane, Science (Washington, 2016, 351(6280), 1421-1424
Cas no 78782-17-9 (Bis[(pinacolato)boryl]methane)
Bis[(pinacolato)boryl]methane structure
Product Name:Bis[(pinacolato)boryl]methane
Número CAS:78782-17-9
MF:C13H26B2O4
Megavatios:267.965144634247
MDL:MFCD27977747
CID:1062463
PubChem ID:11311685
Update Time:2024-10-27
Bis[(pinacolato)boryl]methane Propiedades químicas y físicas
Nombre e identificación
-
- Bis[(pinacolato)boryl]methane
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
- 4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
- Bis((pinacolato)boryl)methane
- Methylenedi(boronic Acid Pinacol Ester)
- AMY1128
- SY040252
- DS-11521
- CS-0153823
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- FT-0663384
- 1,3,2-Dioxaborolane, 2,2'-methylenebis[4,4,5,5-tetramethyl-
- EN300-214736
- H10252
- AKOS027324523
- SCHEMBL10001281
- A914795
- 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- DTXSID80462021
- 78782-17-9
- MFCD27977747
- B4103
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;
-
- MDL: MFCD27977747
- Renchi: 1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
- Clave inchi: MQYZGGWWHUGYDR-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1CB1OC(C)(C)C(C)(C)O1
Atributos calculados
- Calidad precisa: 268.20200
- Masa isotópica única: 268.2017196g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 2
- Complejidad: 300
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 36.9Ų
Propiedades experimentales
- Color / forma: No data available
- Punto de fusión: 51.0 to 55.0 deg-C
- Punto de ebullición: 272.0±23.0 °C at 760 mmHg
- Punto de inflamación: 华氏:>230 °F
摄氏:>110 °C - PSA: 36.92000
- Logp: 2.71000
Bis[(pinacolato)boryl]methane Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 22-37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8°C
Bis[(pinacolato)boryl]methane PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152717-1G |
Bis[(pinacolato)boryl]methane |
78782-17-9 | >95.0%(GC) | 1g |
¥202.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152717-5G |
Bis[(pinacolato)boryl]methane |
78782-17-9 | >95.0%(GC) | 5g |
¥360.90 | 2023-09-04 | |
| Alichem | A449039366-5g |
Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane |
78782-17-9 | 95% | 5g |
$384.13 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855092-1g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 98% | 1g |
¥212.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855092-5g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 98% | 5g |
¥695.00 | 2022-09-02 | |
| Apollo Scientific | OR52256-1g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 95% | 1g |
£18.00 | 2025-02-20 | |
| Apollo Scientific | OR52256-5g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 95% | 5g |
£63.00 | 2025-02-20 | |
| Apollo Scientific | OR52256-25g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 95% | 25g |
£269.00 | 2025-02-20 | |
| TRC | B522750-100mg |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B522750-500mg |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 500mg |
$ 98.00 | 2023-04-18 |
Bis[(pinacolato)boryl]methane Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referencia
Copper-Catalyzed/Promoted Cross-coupling of gem-Diborylalkanes with Nonactivated Primary Alkyl Halides: An Alternative Route to Alkylboronic Esters
,
Organic Letters,
2014,
16(24),
6342-6345
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 20 min, -78 °C; 2.5 h, -78 °C
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
Referencia
Enantio- and Diastereoselective Synthesis of 1,2-Hydroxyboronates through Cu-Catalyzed Additions of Alkylboronates to Aldehydes
,
Journal of the American Chemical Society,
2015,
137(19),
6176-6179
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referencia
Base-promoted, deborylative secondary alkylation of N-heteroaromatic N-oxides with internal gem-bis[(pinacolato)boryl]alkanes: a facile derivatization of 2,2'-bipyridyl analogues
,
Chemical Communications (Cambridge,
2017,
53(54),
7573-7576
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
Referencia
- Catalytic borylation of methane, Science (Washington, 2016, 351(6280), 1424-1427
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Benzene
Referencia
Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato)2BCH2B and (pinacolato)2BCH2CH2B by Insertion and Coupling
,
Organometallics,
2001,
20(18),
3962-3965
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide , Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 80 °C
Referencia
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
,
Catalysis Science & Technology,
2023,
13(1),
147-156
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
Referencia
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
,
ACS Catalysis,
2016,
6(12),
8332-8335
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referencia
Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters
,
Angewandte Chemie,
2023,
62(34),
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referencia
Direct light-enabled access to α-boryl radicals: application in the stereodivergent synthesis of allyl boronic esters
,
ChemRxiv,
2023,
1,
1-9
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, rt
Referencia
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates
,
Journal of the American Chemical Society,
2014,
136(18),
6534-6537
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referencia
A Boron Alkylidene-Alkene Cycloaddition Reaction: Application to the Synthesis of Aphanamal
,
Angewandte Chemie,
2017,
56(38),
11485-11489
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referencia
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
,
Journal of the American Chemical Society,
2014,
136(30),
10581-10584
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
Referencia
A site-selective and stereospecific cascade Suzuki-Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2'-dihalo 1,1'-biaryls
,
Chemical Communications (Cambridge,
2021,
57(32),
3909-3912
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, rt
Referencia
Enantiomerically Enriched Tris(boronates): Readily Accessible Conjunctive Reagents for Asymmetric Synthesis
,
Journal of the American Chemical Society,
2014,
136(46),
16140-16143
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ; 6 h, 50 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Referencia
Electrooxidative Activation of B-B Bond in B2cat2: Access to gem-Diborylalkanes via Paired Electrolysis
,
Angewandte Chemie,
2023,
62(14),
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt
Referencia
Synthesis of a Biomimetic Tetracyclic Precursor of Aspochalasins and Formal Synthesis of Trichoderone A
,
Organic Letters,
2021,
23(15),
5755-5760
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) , Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ; 24 h, 80 °C
Referencia
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
,
Green Chemistry,
2020,
22(9),
2799-2803
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referencia
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
,
Journal of the American Chemical Society,
2017,
139(2),
976-984
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referencia
Organophotocatalytic N-O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform
,
ACS Catalysis,
2022,
12(16),
10047-10056
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referencia
Organophotocatalytic N-O bond cleavage of Weinreb amides: mechanism-guided evolution of a PET to ConPET platform
,
ChemRxiv,
2022,
1,
1-15
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Manganese dibromide Solvents: 1,2-Dimethoxyethane ; 10 h
1.2 4 h, rt
1.2 4 h, rt
Referencia
Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides
,
Journal of the American Chemical Society,
2016,
138(19),
6139-6142
Bis[(pinacolato)boryl]methane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- 2-Iodomethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Dibromomethane
- Bis(pinacolato)diborane
Bis[(pinacolato)boryl]methane Preparation Products
Bis[(pinacolato)boryl]methane Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Número de pedido:LE18096
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:17
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Número de pedido:A914795
Estado del inventario:in Stock
Cantidad:500g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:53
Precio ($):1089.0/294.0
Correo electrónico:sales@amadischem.com
Bis[(pinacolato)boryl]methane Literatura relevante
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
78782-17-9 (Bis[(pinacolato)boryl]methane) Productos relacionados
- 339166-89-1(2,2'-Ethenylidenebis4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 94242-85-0(2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)
- 2831416-43-2(2,2'-(iodomethylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane))
- 129422-12-4(iodozinc(1+),2-methanidyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2413695-26-6(2-(2H3)methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1227056-25-8(1,3,2-Dioxaborolane, 2,2'-ethylidenebis[4,4,5,5-tetramethyl-)
- 1891091-47-6(4,4,5,5-tetramethyl-2-(methyl-13C)-1,3,2-dioxaborolane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Pureza:99%/99%
Cantidad:500g/100g
Precio ($):1089.0/294.0